ELP-004

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

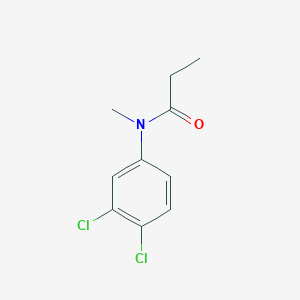

N-(3,4-dichlorophenyl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFWCQRBNMGEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60776855 | |

| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15533-81-0 | |

| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ELP-004

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELP-004 is a novel small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, demonstrating significant potential in the modulation of inflammatory osteoclastogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular targets and its impact on key signaling pathways involved in bone resorption. Experimental data, detailed protocols, and visual representations of the underlying biological processes are presented to facilitate a thorough understanding for researchers and drug development professionals.

Introduction

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In inflammatory conditions such as rheumatoid arthritis, this balance is disrupted, leading to excessive osteoclast activity and subsequent bone erosion. This compound has emerged as a promising therapeutic candidate that selectively targets inflammatory osteoclastogenesis. It is a derivative of 3,4-dichloropropionanilide (DCPA), an Orai calcium channel antagonist, but has been chemically modified to reduce toxicity.[1] this compound preferentially inhibits osteoclast differentiation and function induced by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNFα) and Leukotriene B4 (LTB4), while having minimal effects on physiological osteoclastogenesis driven by Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3] This selective action suggests a favorable therapeutic window for treating inflammatory bone loss without disrupting normal bone remodeling.

Core Mechanism of Action: TRPC Channel Inhibition

The primary mechanism of action of this compound is the inhibition of TRPC channels, a family of non-selective cation channels that play a crucial role in calcium signaling.[2][4]

Molecular Target and Potency

This compound is a potent inhibitor of TRPC channels, with a particularly high affinity for TRPC4 and TRPC5. While it was developed from an Orai channel antagonist, this compound exhibits significantly greater potency against TRPC channels. Notably, at a concentration of 100 nM, this compound effectively inhibits TRPC channels without significantly affecting Orai channel activity.

Downstream Effects on Calcium Signaling and NFATc1 Translocation

The differentiation of osteoclasts is a calcium-dependent process. Pro-inflammatory cytokines like TNFα and LTB4 trigger a sustained increase in intracellular calcium concentration ([Ca2+]i) in osteoclast precursors. This calcium influx is mediated, in part, by TRPC channels. The elevated [Ca2+]i activates the calmodulin-dependent phosphatase, calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). Dephosphorylated NFATc1 translocates to the nucleus, where it acts as a master transcription factor for osteoclast-specific genes, driving differentiation and maturation.

This compound, by blocking TRPC channels, effectively attenuates the TNFα- and LTB4-induced calcium influx in osteoclast precursors. This reduction in intracellular calcium prevents the activation of the calcineurin-NFATc1 signaling cascade, leading to the inhibition of NFATc1 nuclear translocation. Consequently, the expression of key osteoclastogenic genes is suppressed, and the differentiation of mature, bone-resorbing osteoclasts is inhibited.

Data Presentation

Table 1: Inhibitory Potency of this compound on TRPC Channels

| Channel | IC50 (nM) | Assay Conditions | Reference |

| TRPC4 | 172.4 | Carbachol-induced Sr2+ entry in HEK293 cells | |

| TRPC5 | 11.5 | Carbachol-induced Sr2+ entry in HEK293 cells |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Dose | Reference |

| Cmax | 211 ng/mL | Oral (p.o.) | 10 mg/kg | |

| Tmax | ~15 min | Oral (p.o.) | 10 mg/kg | |

| Bioavailability (F) | 13% | Oral (p.o.) | 10 mg/kg | |

| Cmax | 461 ng/mL | Subcutaneous (s.c.) | 2 mg/kg | |

| Tmax | 15 min | Subcutaneous (s.c.) | 2 mg/kg | |

| Bioavailability (F) | 83% | Subcutaneous (s.c.) | 2 mg/kg | |

| Alpha elimination t1/2 | 0.19 h | Intravenous (i.v.) | 2 mg/kg | |

| Beta elimination t1/2 | 0.49 h | Intravenous (i.v.) | 2 mg/kg | |

| Systemic Clearance | 85.5 mL/min/kg | Intravenous (i.v.) | 2 mg/kg | |

| Volume of distribution (Vss) | 2.48 L/kg | Intravenous (i.v.) | 2 mg/kg |

Experimental Protocols

TNFα-Induced Osteoclast Differentiation from Bone Marrow-Derived Macrophages (BMMs)

This protocol describes the in vitro generation of osteoclasts from murine bone marrow precursors under the influence of TNFα.

Materials:

-

Complete α-MEM (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

TNFα (Tumor Necrosis Factor-alpha)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand) - for control experiments

-

Ficoll-Paque PLUS

-

Sterile PBS

-

70% Ethanol

Procedure:

-

Isolation of Bone Marrow Cells:

-

Euthanize mice according to approved institutional guidelines.

-

Dissect tibiae and femurs and clean them from surrounding tissue in a sterile environment.

-

Cut the ends of the bones and flush the marrow with complete α-MEM using a 25-gauge needle and syringe.

-

Create a single-cell suspension by gently pipetting up and down.

-

Layer the cell suspension onto Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature with no brake.

-

Carefully collect the mononuclear cell layer at the interface.

-

Wash the cells twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

-

-

Generation of Bone Marrow-Derived Macrophages (BMMs):

-

Resuspend the mononuclear cells in complete α-MEM containing 30 ng/mL M-CSF.

-

Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 incubator.

-

After 24 hours, collect the non-adherent cells and re-plate them in new petri dishes with complete α-MEM containing 30 ng/mL M-CSF.

-

Culture for an additional 3-4 days. The adherent cells are now considered BMMs.

-

-

Osteoclast Differentiation:

-

Detach the BMMs using a cell scraper.

-

Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well in complete α-MEM.

-

To induce inflammatory osteoclastogenesis, culture the cells in complete α-MEM containing 30 ng/mL M-CSF and 20 ng/mL TNFα.

-

For control experiments (physiological osteoclastogenesis), culture cells in complete α-MEM with 30 ng/mL M-CSF and 50 ng/mL RANKL.

-

Culture the cells for 4-6 days, replacing the medium every 2 days.

-

Mature, multinucleated osteoclasts can be identified by TRAP staining.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme highly expressed in osteoclasts and is a hallmark of their phenotype.

Materials:

-

TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A) or individual reagents:

-

Fixative solution (e.g., 10% formalin in PBS)

-

Acetate buffer (0.1 M, pH 5.0)

-

Naphthol AS-BI phosphate

-

Fast Garnet GBC base solution

-

Tartrate solution (0.5 M)

-

-

Deionized water

Procedure:

-

Cell Fixation:

-

Aspirate the culture medium from the wells.

-

Gently wash the cells twice with PBS.

-

Add 100 µL of fixative solution to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Prepare the TRAP staining solution according to the manufacturer's instructions. Typically, this involves mixing the acetate buffer, naphthol AS-BI phosphate, fast garnet GBC solution, and tartrate solution.

-

Add 100 µL of the TRAP staining solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Monitor the color development under a microscope. Osteoclasts will stain a deep red/purple color.

-

-

Imaging:

-

Aspirate the staining solution and wash the wells with deionized water.

-

Add PBS to the wells to prevent drying.

-

Image the cells using a light microscope. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

Mineral Resorption (Pit) Assay

This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a mineralized substrate.

Materials:

-

Osteo Assay Surface Plates (e.g., Corning®) or bone/dentine slices

-

1 M NH4OH

-

5% Silver Nitrate solution

-

Deionized water

Procedure:

-

Cell Culture:

-

Seed and differentiate BMMs into osteoclasts directly on the Osteo Assay Surface Plates or bone/dentine slices as described in Protocol 4.1.

-

-

Cell Removal:

-

After the desired culture period (e.g., 7-10 days), aspirate the culture medium.

-

Add 100 µL of 1 M NH4OH to each well and incubate for 20-30 minutes at room temperature to lyse the cells.

-

Gently wash the wells three times with deionized water to remove all cellular debris.

-

-

Visualization of Resorption Pits:

-

Add 100 µL of 5% silver nitrate solution to each well.

-

Expose the plate to a UV light source for 20-30 minutes. The unresorbed mineralized matrix will stain dark brown/black, while the resorbed areas (pits) will appear as clear zones.

-

-

Quantification:

-

Image the wells using a light microscope.

-

The resorbed area can be quantified using image analysis software (e.g., ImageJ) by measuring the total area of the clear zones.

-

Signaling Pathways and Experimental Workflows

TNFα and LTB4 Signaling in Osteoclastogenesis and the Point of this compound Intervention

// Edges TNFa -> TNFR [arrowhead=vee]; LTB4 -> BLT [arrowhead=vee]; TNFR -> PLC [arrowhead=vee]; BLT -> PLC [arrowhead=vee]; PLC -> TRPC [arrowhead=tee, style=dashed, label=" activates"]; TRPC -> Ca_influx [arrowhead=vee, label=" facilitates"]; Ca_influx -> Calcineurin [arrowhead=vee]; Calcineurin -> NFATc1_P [arrowhead=tee, label=" dephosphorylates"]; NFATc1_P -> NFATc1 [arrowhead=vee]; NFATc1 -> Gene_expression [arrowhead=vee, label=" translocates to nucleus"]; Gene_expression -> Differentiation [arrowhead=vee];

ELP004 -> TRPC [arrowhead=tee, color="#EA4335", penwidth=2, label=" inhibits"]; } dot Caption: this compound inhibits TNFα- and LTB4-induced osteoclastogenesis.

Experimental Workflow for Assessing this compound Efficacy

// Edges BMM_isolation -> BMM_culture; BMM_culture -> Osteoclast_diff; Osteoclast_diff -> TRAP_staining; Osteoclast_diff -> Resorption_assay; TRAP_staining -> Quant_TRAP; Resorption_assay -> Quant_resorption; } dot Caption: Workflow for evaluating this compound's effect on osteoclastogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. A distinctive role of the leukotriene B4 receptor BLT1 in osteoclastic activity during bone loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

ELP-004: A TRPC Channel Inhibitor for Modulating Bone Cell Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bone homeostasis is a dynamic process maintained by the balanced activity of bone-resorbing osteoclasts and bone-forming osteoblasts. Disruption of this balance, particularly under inflammatory conditions, can lead to significant bone loss. Transient Receptor Potential Canonical (TRPC) channels, a family of non-selective cation channels, have emerged as critical regulators of calcium signaling in bone cells. The small molecule ELP-004 has been identified as a potent and preferential inhibitor of TRPC channels, demonstrating significant therapeutic potential in the context of inflammatory bone erosion. This guide provides a comprehensive overview of this compound, its mechanism of action, its effects on bone cells, and the experimental protocols used to characterize its activity.

Introduction to this compound and TRPC Channels in Bone

This compound is a small-molecule inhibitor that shows preferential activity against TRPC channels.[1][2][3] Structurally, it is a methylated 3,4-dichloropropionanilide analog.

Figure 1: Chemical Structure of this compound.

TRPC channels are a family of seven members (TRPC1-7) that act as cellular sensors and are involved in a myriad of physiological processes.[1][2] In bone, various TRPC channels are expressed in both osteoclasts and osteoblasts and play a role in regulating intracellular calcium levels, which in turn affects cell differentiation and function.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting TRPC channels, thereby blocking the influx of cations, including Ca2+, into the cell. This disruption of calcium signaling is particularly relevant in pathological conditions where TRPC channel activity is heightened.

In Vitro Inhibitory Activity

This compound has been shown to inhibit various TRPC channels with differing potencies. The half-maximal inhibitory concentrations (IC50) have been determined in cellular assays, highlighting its preference for certain TRPC subtypes.

| TRPC Subtype | Activation Method | IC50 Value | Reference |

| TRPC3 | OAG-induced Ca2+ entry | ~1-2 µM | |

| TRPC4 | Cch-induced Sr2+ entry | 172.4 nM | |

| TRPC5 | Cch-induced Sr2+ entry | 11.5 nM | |

| TRPC6 | OAG-induced Ca2+ entry | ~1-2 µM | |

| TRPC7 | OAG-induced Ca2+ entry | ~1-2 µM |

OAG: 1-Oleoyl-2-acetyl-sn-glycerol, a direct activator of some TRPC channels. Cch: Carbachol, a receptor agonist that indirectly activates TRPC channels.

Effects of this compound on Bone Cells

The primary focus of this compound research has been on its impact on osteoclasts, particularly in the context of inflammatory arthritis.

Osteoclasts: Inhibition of Inflammatory Osteoclastogenesis

Under inflammatory conditions, cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Leukotriene B4 (LTB4) drive excessive osteoclast formation and activity, leading to bone erosion. This compound has demonstrated a potent ability to interfere with this pathological process.

-

Selective Inhibition: this compound potently inhibits osteoclast maturation induced by TNF-α or LTB4.

-

Minimal Effect on Physiological Osteoclastogenesis: The compound has a minimal effect on osteoclast maturation driven by the physiological RANKL (Receptor Activator of Nuclear Factor-κB Ligand) pathway. This selectivity is highly desirable as it suggests that this compound may not interfere with normal bone remodeling.

-

TRPC4's Role: The expression of TRPC4 is upregulated during murine osteoclast differentiation, suggesting it is a key player in this process.

The signaling pathway through which TNF-α promotes osteoclastogenesis involves the activation of downstream pathways that are sensitive to intracellular calcium levels. By inhibiting TRPC-mediated calcium entry, this compound disrupts this cascade.

Diagram 1: Signaling pathway of this compound in inhibiting TNF-α-induced osteoclastogenesis.

Osteoblasts: Potential for Modulating Bone Formation

While the effects of this compound on osteoblasts have not been specifically reported, studies on general TRPC channel expression and inhibition in these cells provide important insights.

-

TRPC Expression: Human osteoblast-like cells express TRPC1, TRPC3, TRPC4, and TRPC6.

-

Role in Proliferation: TRPC1 has been shown to be involved in capacitative calcium entry and the stimulation of osteoblast proliferation.

-

Inhibition of Proliferation: A general TRPC inhibitor, SKF96365, has been demonstrated to reduce the proliferation of osteoblast-like cells in a dose-dependent manner.

Given that this compound is a potent TRPC inhibitor, it is plausible that it could also modulate osteoblast function, potentially by affecting their proliferation. Further research is required to elucidate the specific effects of this compound on osteoblast differentiation and mineralization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on bone cells.

In Vitro Osteoclast Differentiation Assay

This protocol is used to assess the impact of this compound on the formation of mature osteoclasts from precursor cells.

-

Cell Isolation: Isolate bone marrow cells from the femurs and tibias of mice.

-

Precursor Culture: Culture the bone marrow cells in α-MEM supplemented with 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.

-

Differentiation: Plate the BMMs in multi-well plates and induce differentiation with M-CSF and either:

-

Physiological: RANKL

-

Inflammatory: A low dose of RANKL in combination with TNF-α or LTB4.

-

-

Treatment: Add this compound at various concentrations to the treatment wells at the time of differentiation induction.

-

Staining: After several days of culture, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells to determine the extent of osteoclast formation.

Diagram 2: Experimental workflow for the in vitro osteoclast differentiation assay.

Murine Model of Inflammatory Arthritis

This in vivo model is used to evaluate the therapeutic efficacy of this compound in reducing bone erosion in a disease context.

-

Induction of Arthritis: Induce arthritis in a susceptible mouse strain (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant. A booster immunization is typically given after 21 days.

-

Treatment: Once clinical signs of arthritis appear, begin treatment with this compound or a vehicle control. Administration can be oral or via injection, on a daily or other regular schedule.

-

Clinical Scoring: Monitor the mice regularly for the severity of arthritis using a clinical scoring system that assesses paw swelling and erythema.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the affected joints.

-

Bone Erosion Assessment: Process the joints for histology and stain with H&E and for TRAP. Quantify the extent of inflammation, pannus formation, and bone and cartilage erosion. Micro-CT can also be used for a 3D assessment of bone erosion.

Conclusion and Future Directions

This compound is a promising TRPC channel inhibitor with demonstrated efficacy in preventing inflammatory osteoclastogenesis and bone erosion in preclinical models. Its selectivity for pathological over physiological bone resorption makes it an attractive candidate for the treatment of inflammatory bone diseases such as rheumatoid arthritis.

Future research should focus on:

-

Elucidating the effects of this compound on osteoblast function to fully understand its impact on bone remodeling.

-

Investigating the in vivo efficacy of this compound in other models of bone loss , such as osteoporosis.

-

Conducting further preclinical safety and pharmacokinetic studies to support its potential clinical development.

The continued exploration of this compound and other TRPC channel inhibitors will undoubtedly provide valuable insights into the role of calcium signaling in bone biology and may lead to the development of novel therapeutics for a range of skeletal disorders.

References

Preclinical Profile of ELP-004: A Novel TRPC Channel Inhibitor for Rheumatoid Arthritis

For Immediate Release

This technical whitepaper provides an in-depth overview of the preclinical research on ELP-004, a novel small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, for the treatment of rheumatoid arthritis (RA). The data herein summarizes its mechanism of action, efficacy in in vitro and in vivo models of RA, and its pharmacokinetic and safety profile. This document is intended for researchers, scientists, and drug development professionals in the field of rheumatology and immunology.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, leading to significant disability. A key pathological feature of RA is excessive bone erosion mediated by osteoclasts. Current therapeutic strategies, while effective for many, have limitations, highlighting the need for novel treatment modalities. Preclinical research has identified this compound as a promising therapeutic candidate. This compound demonstrates a unique mechanism of action by preferentially inhibiting TRPC channels, which are crucial for inflammatory-driven osteoclastogenesis, while having minimal impact on physiological bone remodeling. This targeted approach suggests the potential for a favorable safety profile with reduced on-target side effects. In preclinical models, this compound has been shown to effectively inhibit the differentiation and function of osteoclasts induced by pro-inflammatory cytokines and to reduce bone erosion and arthritis severity in a mouse model of RA.

Mechanism of Action: Targeting Inflammatory Osteoclastogenesis

Initial research identified the parent compound of this compound, 3,4-dichloropropionanilide (DCPA), as an inhibitor of Orai calcium channels. However, this compound, a methylated analog of DCPA with reduced toxicity, has been found to preferentially inhibit TRPC channels.[1] This is a critical distinction, as TRPC channels play a significant role in pathological, inflammatory-driven bone erosion, whereas physiological bone maintenance is more dependent on Orai1 function.[1][2]

In the inflammatory milieu of the rheumatoid joint, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Leukotriene B4 (LTB4) drive the differentiation of monocytes into bone-resorbing osteoclasts.[1] This process is dependent on calcium signaling. This compound has been shown to potently interfere with osteoclast maturation driven by TNFα or LTB4, while having minimal effect on osteoclastogenesis induced by Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) alone, which is the primary driver of physiological bone remodeling.[1]

This compound's inhibitory action on TRPC channels, particularly TRPC4 and TRPC5, leads to a reduction in basal calcium levels and subsequent inhibition of the nuclear translocation of Nuclear Factor of Activated T-cells 1 (NFATc1) in response to inflammatory stimuli. NFATc1 is a master transcription factor for osteoclast differentiation. By preventing its activation, this compound effectively halts the osteoclastogenic program initiated by inflammatory cytokines.

Caption: Workflow for the in vitro osteoclast differentiation assay.

SKG Mouse Model of Rheumatoid Arthritis

Objective: To evaluate the in vivo efficacy of an oral formulation of this compound (this compound-LNE) in a T-cell-driven model of rheumatoid arthritis.

Protocol:

-

Animals: Male and female SKG mice are used.

-

Arthritis Induction: At 8 weeks of age, arthritis is induced by a single intraperitoneal injection of zymosan A (2 mg).

-

Treatment: Beginning on day 3 post-induction, mice are treated daily with this compound-LNE (180 mg/kg) or vehicle via oral gavage for 8 weeks.

-

Clinical Assessment: The arthritic index (AI) is assessed weekly by scoring each paw on a scale of 0 to 4 (0=normal, 4=severe swelling of all joints/digits). The maximum AI per mouse is 16.

-

Bone Erosion Analysis: At the end of the study (day 56), paws are collected and analyzed by micro-computed tomography (microCT) to assess bone erosion, porosity, and pore connectivity density in the tarsus and calcaneus.

dot

Caption: Experimental workflow for the SKG mouse model of RA.

Pharmacokinetics and Safety

Preclinical studies have characterized the pharmacokinetic profile of this compound. Following intravenous, oral, and subcutaneous administration, this compound is rapidly absorbed and distributed. It is primarily metabolized by CYP1A2 and CYP2B6. Safety assessments have shown that this compound is non-mutagenic, does not induce chromosome aberrations, is non-cardiotoxic, and has minimal off-target effects. Importantly, this compound inhibits osteoclast differentiation without suppressing overall T-cell function, suggesting a favorable safety profile with a reduced risk of systemic immunosuppression.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel therapeutic for rheumatoid arthritis. Its unique mechanism of action, targeting TRPC channels to specifically inhibit inflammatory-driven bone erosion, offers a promising and differentiated approach to treatment. The in vivo efficacy in a relevant animal model of RA, coupled with a favorable safety profile, underscores the potential of this compound to address the unmet needs of patients with rheumatoid arthritis. Further clinical investigation is warranted to translate these promising preclinical findings into a new therapeutic option for patients.

References

ELP-004: A Novel Inhibitor of Inflammatory Bone Loss

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory bone loss is a critical pathological feature of various debilitating diseases, including rheumatoid arthritis, periodontitis, and osteolysis. The current therapeutic landscape, while offering some relief, is often hampered by significant side effects and high costs, underscoring the urgent need for novel, targeted treatments. ELP-004 has emerged as a promising small molecule inhibitor specifically designed to counteract inflammatory bone erosion by targeting osteoclasts, the primary mediators of bone resorption. Preclinical evidence robustly demonstrates that this compound effectively inhibits osteoclast differentiation and function, thereby mitigating bone loss in inflammatory settings. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways associated with this compound's action against inflammatory bone loss.

Core Mechanism of Action

This compound is an osteoclast inhibitor that has been shown to be effective in reducing bone erosion.[1][2][3] Its primary mechanism involves the inhibition of osteoclast differentiation, a critical process in the bone resorption cycle.[1][2] Notably, this compound accomplishes this without suppressing overall T-cell function, a significant advantage over some existing therapies for inflammatory conditions.

The therapeutic effect of this compound is linked to its ability to block canonical transient receptor potential (TRPC) channels. This action is particularly relevant in inflammatory contexts. Under inflammatory conditions, cytokines like TNF-α play a crucial role in driving osteoclastogenesis. This compound has been shown to inhibit the basal calcium concentration in TNF-α-induced osteoclastogenesis. This interference with calcium signaling subsequently inhibits the nuclear localization of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), a key transcription factor for osteoclast differentiation. Interestingly, this compound's effect is specific to inflammatory-driven osteoclastogenesis, as it has a minimal effect on RANKL-induced osteoclastogenesis in the absence of inflammatory cytokines.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data supporting its efficacy in mitigating inflammatory bone loss. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Osteoclastogenesis and Bone Resorption

| Parameter | Cell Type | Treatment Conditions | This compound Concentration | Result | Reference |

| Osteoclast Differentiation (TRAP+ cells) | Mouse Bone Marrow Monocytes | RANKL and mCSF stimulation | Escalating doses | Inhibition of differentiation | |

| Bone Resorption Activity | Mouse Bone Marrow Monocytes | RANKL and mCSF stimulation | Escalating doses | Reduced area of resorption pits | |

| Basal Ca2+ Concentration | Murine BMSMCs | mCSF, RANKL, and TNF-α | 100 nM | Significant inhibition | |

| NFATc1 Nuclear Colocalization | Murine BMSMCs | mCSF, RANKL, and TNF-α | 100 nM | Significant inhibition | |

| TRAP Intensity | Murine BMSMCs | mCSF and RANKL | 100 nM | No significant effect |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arthritis

| Parameter | Animal Model | Treatment | Result | Reference |

| Arthritis Index | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Reduced arthritic indices beginning at week 5 | |

| Bone Erosion (Metatarsals) | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Reduced erosions in female mice (P < 0.05) | |

| Porosity (Tarsus) | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Meaningful trends in reducing porosity | |

| Connectivity Density (Tarsus) | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Attenuated the increase in males (P < 0.05) | |

| Connectivity Density (Calcaneus) | SKG mice with zymosan-induced arthritis | 180 mg/kg daily oral gavage | Attenuated the increase in females (P < 0.05) |

Detailed Experimental Protocols

In Vitro Osteoclast Differentiation and Bone Resorption Assay

Objective: To assess the direct effect of this compound on osteoclast formation and function.

Methodology:

-

Cell Isolation: Monocytes were isolated from the bone marrow of male DBA/1 mice.

-

Cell Culture and Differentiation: Cells were stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and macrophage colony-stimulating factor (mCSF) to induce osteoclast differentiation.

-

Treatment: Escalating doses of this compound were added to the cell cultures.

-

Assessment of Differentiation: After a set incubation period, cells were stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells was quantified.

-

Assessment of Bone Resorption: Cells were plated on matrix-coated plates to assess their bone resorption activity. The area of resorption pits was quantified using imaging software.

In Vivo Murine Model of Inflammatory Arthritis

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animal Model: Arthritis was induced in male and female SKG mice with a single intraperitoneal injection of 2 mg of zymosan.

-

Treatment Protocol: Beginning on day 3 post-induction, mice were treated daily with this compound-LNE (180 mg/kg) or a vehicle control via oral gavage for 56 days.

-

Arthritis Assessment: The arthritic index (AI) was assessed weekly by scoring each paw on a scale of 0 to 4 based on redness and swelling. The maximum possible AI per mouse was 16.

-

Micro-CT Analysis: At the end of the study, the paws, femurs, and spines were collected for micro-computed tomography (micro-CT) analysis to assess bone erosion, porosity, and pore connectivity density of the tarsus and calcaneus. Cumulative erosion scores of the metatarsals were also quantified.

-

Drug Concentration Measurement: The concentration of this compound was measured in the bone marrow 24 hours after the final treatment to confirm target site engagement.

Periodontitis Model

Objective: To determine if this compound can prevent alveolar bone resorption in a model of periodontitis.

Methodology:

-

Animal Model: Db/Db diabetic mice, which spontaneously develop periodontal disease and subsequent bone loss, were used.

-

Treatment Protocol: Beginning at 5 weeks of age, mice were orally dosed daily for 8 weeks with this compound or a vehicle control via oral gavage.

-

Micro-CT Analysis: Micro-CT was used to assess changes in the distance between the cement-alveolar bone junction and the alveolar bone crest, as well as alveolar bone density.

-

Histological Analysis: TRAP staining was utilized to assess osteoclast differentiation in the periodontal tissues of treated and untreated mice.

Safety and Pharmacokinetics

Preclinical evaluation of this compound has demonstrated a favorable safety profile. The compound was found to be non-mutagenic and did not induce chromosome aberrations. It was also determined to be non-cardiotoxic with minimal off-target effects. Pharmacokinetic studies in mice following intravenous, oral, and subcutaneous administration showed that this compound is rapidly absorbed and distributed. The primary metabolism of this compound occurs via CYP1A2 and CYP2B6.

Future Directions

The compelling preclinical data for this compound strongly support its continued development as a therapeutic for inflammatory bone loss. Future studies will likely focus on optimizing the oral formulation to enhance bioavailability and prolong its in vivo half-life. Further efficacy studies in various models of established arthritis and other diseases associated with bone erosion are also anticipated. The progression of this compound into clinical trials will be a critical next step in validating its potential as a novel treatment for patients suffering from inflammatory bone diseases.

References

ELP-004: A Potential Host-Directed Therapy for Mitigation of Bone Destruction in Osteoarticular Tuberculosis

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Osteoarticular tuberculosis (OATB) presents a significant clinical challenge, not only due to the difficulties in eradicating Mycobacterium tuberculosis from bone and joint tissues but also because of the substantial and often irreversible skeletal damage that ensues. Current standard-of-care, while effective at bacterial clearance, does not directly address the pathological bone erosion that leads to severe pain, deformity, and loss of function. This whitepaper details the preclinical data for a novel small molecule, ELP-004, and explores its therapeutic potential as an adjunctive, host-directed therapy to prevent bone destruction in OATB. This compound has been identified as an inhibitor of osteoclastogenesis, the process responsible for bone resorption, with a mechanism of action centered on the blockade of Transient Receptor Potential Canonical (TRPC) channels. By mitigating the excessive osteoclast activity stimulated by the chronic inflammatory environment of OATB, this compound offers a promising new strategy to preserve skeletal integrity and improve patient outcomes.

Introduction: The Unmet Need in Osteoarticular Tuberculosis

Osteoarticular tuberculosis, accounting for approximately 10-15% of extrapulmonary tuberculosis cases, is characterized by the hematogenous spread of M. tuberculosis to the spine, hips, knees, and other bony structures.[1] The host inflammatory response, while crucial for containing the infection, paradoxically drives the pathology of bone destruction. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are potent stimulators of osteoclast differentiation and activity. This leads to a debilitating cycle of bone resorption, joint effusion, and swelling.[2]

Current antibiotic regimens, typically lasting 6 to 12 months or more, are the cornerstone of OATB treatment.[2] However, they do not reverse or halt the bone deformities that occur as a result of the disease.[2] This highlights a critical therapeutic gap: the need for a treatment that can be co-administered with antibiotics to specifically protect the skeleton from inflammatory damage.

This compound is a novel compound that has been shown to reduce bone erosion in mouse models of arthritis.[2] Its mechanism of action, the inhibition of osteoclast formation, makes it a compelling candidate for addressing the bone degenerative aspects of OATB.

Preclinical Pharmacology of this compound

Pharmacokinetic Profile

Pharmacokinetic studies in female C57Bl/6 mice have demonstrated that this compound is rapidly absorbed and distributed following intravenous, oral, and subcutaneous administration. Key pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Subcutaneous (2 mg/kg) |

| Cmax | - | 211 ng/mL | 461 ng/mL |

| Tmax | - | ~15 min | ~15 min |

| Bioavailability (F) | - | 13% | 83% |

| Clearance (CL) | 85.5 mL/min/kg | - | - |

| Volume of Distribution (Vss) | 2.48 L/kg | - | - |

Data sourced from a preclinical evaluation study in mice.

The volume of distribution, being approximately 3.4 times higher than total body water, indicates that this compound distributes effectively outside of the plasma.

Metabolism

In vitro studies using human and mouse liver S9 fractions have identified the primary metabolic pathways of this compound. The compound is primarily metabolized by Cytochrome P450 enzymes CYP1A2 and CYP2B6.

Safety and Tolerability

Preclinical safety assessments have shown that this compound is non-mutagenic and does not induce chromosomal aberrations. It has also been found to be non-cardiotoxic with minimal off-target effects in a panel of 52 CEREP assays.

Mechanism of Action: Inhibition of Inflammatory Osteoclastogenesis

This compound has been shown to preferentially inhibit TRPC channels. This action is particularly effective at interfering with osteoclast maturation driven by pro-inflammatory cytokines like TNF-α, a key mediator in the pathology of OATB. The proposed signaling pathway is visualized in Figure 1.

Importantly, this compound has a minimal effect on physiological RANKL-induced osteoclast maturation, suggesting it may selectively target inflammatory bone loss without significantly disrupting normal bone homeostasis.

In Vitro and Ex Vivo Efficacy

The efficacy of this compound in inhibiting osteoclast formation and function has been demonstrated in vitro.

Inhibition of Osteoclast Differentiation

In one study, this compound was shown to inhibit osteoclast differentiation without suppressing overall T-cell function.

Reduction of Bone Resorption

Treatment of murine bone marrow-derived macrophages with this compound resulted in a dose-dependent reduction in the area of mineral resorption pits on osteoassay plates. This indicates a direct inhibition of the bone-resorbing function of osteoclasts.

Table 2: Ex Vivo Efficacy of this compound on Bone Resorption

| This compound Concentration (µM) | Inhibition of Resorption Area (%) |

| 0.025 | Data not specified |

| 0.079 | Data not specified |

| 0.25 | Data not specified |

| 0.79 | Data not specified |

| 2.5 | Data not specified |

| 7.9 | Significant Inhibition |

| 25 | Significant Inhibition |

Qualitative description of significant inhibition at higher concentrations is based on published graphical data. Specific percentages were not provided in the source material.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Studies in Mice

-

Animal Model : Female C57Bl/6 mice.

-

Formulation : this compound was reconstituted in 20% hydroxypropyl-beta-cyclodextrin (HPbCD).

-

Administration :

-

Intravenous (i.v.): 2 mg/kg

-

Subcutaneous (s.c.): 2 mg/kg

-

Oral (p.o.): 10 mg/kg

-

-

Sample Collection : Plasma was isolated from whole blood at 5, 15, and 30 minutes, and at 1, 2, 4, 7, and 24 hours post-administration (the 5-minute time point was omitted for oral administration).

-

Analysis : this compound concentration was measured by LC-MS/MS. Pharmacokinetic parameters were calculated using Phoenix WinNonlin.

In Vitro Osteoclastogenesis and Mineral Resorption Assay

-

Cell Culture : Monocytes were isolated from the bone marrow of male DBA/1 mice.

-

Differentiation : Cells were stimulated with RANKL and mCSF to induce osteoclast differentiation.

-

Treatment : Differentiating cells were treated with escalating doses of this compound.

-

Assessment of Osteoclast Formation : After 5 days, cells were fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker of osteoclasts.

-

Assessment of Mineral Resorption :

-

Cells were cultured on osteoassay mineral matrix-coated plates.

-

After 5 days of differentiation and treatment, the cells were removed using a 10% bleach solution.

-

The plates were rinsed, air-dried, and imaged to visualize and quantify the area of resorption pits.

-

Future Directions and Conclusion

The preclinical data for this compound strongly support its development as a therapeutic for diseases characterized by inflammatory bone loss. While the current research has focused on arthritis models, the underlying mechanism of action—inhibiting cytokine-driven osteoclastogenesis—is directly relevant to the pathophysiology of osteoarticular tuberculosis.

Future research should prioritize the evaluation of this compound in a relevant animal model of OATB. Such studies would be crucial to determine if the in vitro efficacy translates to in vivo prevention of bone destruction when co-administered with standard anti-tubercular therapy.

References

Preclinical Pharmacokinetics and Metabolism of ELP-004: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical pharmacokinetic and metabolic profile of ELP-004, an investigational compound. The data presented herein is derived from in vivo studies in murine models and in vitro analyses using hepatic systems, offering critical insights for drug development professionals.

Pharmacokinetic Profile

This compound has been demonstrated to be rapidly absorbed and distributed in preclinical mouse models following intravenous, oral, and subcutaneous administration.[1][2][3][4] The key pharmacokinetic parameters are summarized below.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound in Female C57Bl/6 Mice

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Subcutaneous (2 mg/kg) |

| C₀ (ng/mL) | 1220 | - | - |

| Cₘₐₓ (ng/mL) | - | 211 | 461 |

| Tₘₐₓ (min) | - | ~15 | ~15 |

| t₁/₂ α (h) | 0.19 | - | - |

| t₁/₂ β (h) | 0.49 | - | - |

| Vd (L/kg) | 3.65 | - | - |

| Vss (L/kg) | 2.48 | - | - |

| CL (mL/min/kg) | 85.5 | - | - |

| Bioavailability (F) | - | 13% | 83% |

C₀: Initial plasma concentration (extrapolated); Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂ α: Distribution half-life; t₁/₂ β: Elimination half-life; Vd: Volume of distribution; Vss: Steady-state volume of distribution; CL: Systemic clearance.

Table 2: Brain Distribution of this compound in Mice Following Subcutaneous Administration (40 mg/kg)

| Time Point | Brain/Blood Ratio |

| 15 min | 0.70 ± 0.25 |

| 1 h | 0.27 ± 0.09 |

These data suggest that this compound is not preferentially concentrated in the brain.

Metabolism

In vitro studies using human and mouse liver S9 fractions have identified the primary metabolic pathways of this compound. The compound is principally metabolized by the cytochrome P450 enzymes CYP1A2 and CYP2B6.

Metabolic Pathway of this compound

The following diagram illustrates the key metabolic transformations of this compound as identified in preclinical studies.

Caption: In Vitro Metabolic Pathway of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Studies

-

Animal Model: Female C57Bl/6 mice were used for all pharmacokinetic studies.

-

Housing: Animals were maintained in a fed state.

-

Formulation: this compound was reconstituted in 20% hydroxypropyl-beta-cyclodextrin (HPbCD) for administration.

-

Administration and Dosing:

-

Intravenous (i.v.): 2 mg/kg

-

Subcutaneous (s.c.): 2 mg/kg

-

Oral (p.o.): 10 mg/kg

-

-

Sample Collection: Plasma was isolated from whole blood at 5, 15, and 30 minutes, and at 1, 2, 4, 7, and 24 hours post-administration. For the oral administration group, the 5-minute time point was omitted.

-

Bioanalysis: The concentration of this compound in plasma samples was determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The lower limit of quantification for the assay was 10 ng/mL.

-

Brain Distribution Study: A separate cohort of mice received a single subcutaneous dose of 40 mg/kg this compound. Brain and plasma concentrations were measured at 15 minutes and 1 hour post-dose.

In Vitro Metabolism Studies

-

Test System: Human and mouse liver S9 fractions were utilized to investigate the metabolic fate of this compound.

-

Incubation: this compound (10 μM) was incubated with the liver S9 fractions for 1 hour. The incubation mixture was fortified with the necessary cofactors: NADPH, NADH, UDPGA, DTT, and PAPS.

-

Metabolite Identification: The unchanged parent drug and its metabolites were identified using LC-MS/MS analysis.

-

Enzyme Phenotyping: The specific cytochrome P450 enzymes responsible for this compound metabolism were identified as CYP1A2 and CYP2B6.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: In Vivo Pharmacokinetic Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for ELP-004 in an In Vitro Osteoclast Differentiation Assay

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their dysregulation is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases. Osteoclast differentiation, or osteoclastogenesis, is a complex process primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2] The interaction of RANKL with its receptor, RANK, on osteoclast precursors triggers a signaling cascade essential for the formation of mature, multinucleated osteoclasts.[1][3]

ELP-004 is a novel small molecule inhibitor designed to specifically disrupt the RANKL-RANK interaction, thereby inhibiting osteoclast differentiation and function. These application notes provide a detailed protocol for utilizing this compound in an in vitro osteoclast differentiation assay using murine bone marrow-derived macrophages (BMMs) or the RAW264.7 cell line. The described assays will enable researchers to evaluate the efficacy and potency of this compound in inhibiting osteoclastogenesis.

Principle of the Assay

This protocol details the in vitro differentiation of osteoclast precursors into mature osteoclasts in the presence of M-CSF and RANKL.[2] The inhibitory effect of this compound on this process is quantified by assessing key markers of osteoclast differentiation and function, including:

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining: TRAP is an enzyme highly expressed in osteoclasts, and its presence is a hallmark of osteoclast differentiation.

-

Gene expression analysis: The expression of osteoclast-specific marker genes, such as Acp5 (encoding TRAP), Ctsk (encoding Cathepsin K), and Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1), will be quantified by RT-qPCR.

-

Resorption pit formation assay: The functional capacity of differentiated osteoclasts to resorb bone matrix is assessed by culturing them on a calcium phosphate-coated surface.

Materials and Reagents

Cell Culture:

-

Murine Bone Marrow-Derived Macrophages (BMMs) or RAW264.7 cell line

-

α-MEM (Minimum Essential Medium Alpha)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Recombinant mouse M-CSF

-

Recombinant mouse RANKL

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

TRAP Staining:

-

TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A) or individual reagents:

-

Fixation solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution)

-

Tartrate-containing buffer

-

Chromogenic substrate

-

Gene Expression Analysis:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit)

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for osteoclast marker genes (e.g., Acp5, Ctsk, Nfatc1) and a housekeeping gene (e.g., Gapdh)

Resorption Pit Formation Assay:

-

Calcium phosphate-coated multi-well plates (e.g., Corning Osteo Assay Surface Plates) or bone slices

-

5% Sodium hypochlorite solution (bleach)

-

Toluidine Blue staining solution or silver nitrate staining

Experimental Protocols

Part 1: Osteoclast Differentiation

This protocol describes the differentiation of either primary BMMs or the RAW264.7 cell line.

1.1. Cell Seeding:

-

For BMMs: Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs. Seed BMMs at a density of 2.5 x 10^4 cells/well in a 96-well plate.

-

For RAW264.7 cells: Seed RAW264.7 cells at a density of 5 x 10^3 cells/well in a 96-well plate in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.

1.2. Induction of Differentiation with this compound Treatment:

-

After 24 hours of initial seeding, replace the medium with fresh differentiation medium containing:

-

For BMMs: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.

-

For RAW264.7 cells: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL RANKL.

-

-

Prepare serial dilutions of this compound in the differentiation medium. A typical concentration range to test would be 0.01 µM to 10 µM.

-

Include the following controls:

-

Vehicle Control: Differentiation medium with DMSO (at the same final concentration as the highest this compound dose).

-

No RANKL Control: Medium with M-CSF (for BMMs) but without RANKL to show baseline conditions.

-

-

Add the different concentrations of this compound and controls to the respective wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days. Replace the medium with fresh differentiation medium containing the respective treatments every 2 days.

Part 2: Analysis of Osteoclast Differentiation

2.1. TRAP Staining:

-

After 4-6 days of differentiation, aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with the fixation solution for 5-10 minutes at room temperature.

-

Wash the wells three times with deionized water.

-

Prepare the TRAP staining solution according to the manufacturer's protocol.

-

Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible red/purple color develops in the positive control wells.

-

Wash the wells with deionized water to stop the reaction.

-

Acquire images using a light microscope. TRAP-positive cells will appear red/purple and are considered osteoclasts if they are multinucleated (≥3 nuclei).

-

Quantify the number of TRAP-positive multinucleated cells per well.

2.2. Gene Expression Analysis (RT-qPCR):

-

At the end of the differentiation period (e.g., day 4), lyse the cells in the wells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for osteoclast-specific genes (Acp5, Ctsk, Nfatc1) and a housekeeping gene (Gapdh).

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and the vehicle control.

Part 3: Resorption Pit Formation Assay

-

Perform the osteoclast differentiation protocol (Part 1) using calcium phosphate-coated plates or bone slices.

-

Extend the culture period to 7-10 days to allow for sufficient resorption.

-

At the end of the culture period, remove the cells by treating the wells with a 5% sodium hypochlorite solution for 10 minutes.

-

Wash the wells extensively with deionized water and allow them to dry.

-

Stain the resorption pits with Toluidine Blue or according to the plate manufacturer's instructions. Pits will appear as dark areas on the plate.

-

Capture images of the wells using a microscope.

-

Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).

Data Presentation

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Effect of this compound on Osteoclast Formation (TRAP Staining)

| Treatment Group | Concentration (µM) | Number of TRAP+ Multinucleated Cells (Mean ± SD) | % Inhibition |

| No RANKL Control | - | ||

| Vehicle Control (DMSO) | - | 0% | |

| This compound | 0.01 | ||

| This compound | 0.1 | ||

| This compound | 1 | ||

| This compound | 10 |

Table 2: Effect of this compound on Osteoclast-Specific Gene Expression

| Treatment Group | Concentration (µM) | Relative Acp5 Expression (Fold Change ± SD) | Relative Ctsk Expression (Fold Change ± SD) | Relative Nfatc1 Expression (Fold Change ± SD) |

| Vehicle Control (DMSO) | - | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |

| This compound | 0.01 | |||

| This compound | 0.1 | |||

| This compound | 1 | |||

| This compound | 10 |

Table 3: Effect of this compound on Osteoclast Resorption Activity

| Treatment Group | Concentration (µM) | Resorbed Area (% of Total Area ± SD) | % Inhibition of Resorption |

| No RANKL Control | - | ||

| Vehicle Control (DMSO) | - | 0% | |

| This compound | 0.01 | ||

| This compound | 0.1 | ||

| This compound | 1 | ||

| This compound | 10 |

Visualizations

Caption: RANKL signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro osteoclast differentiation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive Transcriptomic Profiling of Murine Osteoclast Differentiation Reveals Novel Differentially Expressed Genes and LncRNAs [frontiersin.org]

Application Notes and Protocols for ELP-004 Administration in a Mouse Model of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELP-004 is a novel small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which has demonstrated significant therapeutic potential in preclinical models of arthritis. By preferentially inhibiting TRPC channels, this compound interferes with inflammatory osteoclastogenesis, a key process in the pathogenesis of bone erosion in arthritis. Specifically, it has been shown to potently inhibit osteoclast maturation driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Leukotriene B4 (LTB4)[1][2][3][4][5]. These application notes provide a detailed protocol for the administration of this compound in a zymosan-induced mouse model of arthritis and offer guidance for its use in a collagen-induced arthritis (CIA) model.

Mechanism of Action

This compound functions as an osteoclast inhibitor by targeting TRPC channels. In the inflammatory environment of an arthritic joint, cytokines like TNFα stimulate osteoclast precursors. This process is dependent on intracellular calcium (Ca2+) signaling. TRPC channels are non-selective cation channels that contribute to Ca2+ influx. By inhibiting these channels, this compound disrupts the downstream Ca2+ signaling cascade, including the activation of Nuclear Factor of Activated T-cells c1 (NFATc1), a critical transcription factor for osteoclast differentiation. This targeted inhibition of inflammatory osteoclastogenesis helps to reduce bone erosion, a major debilitating feature of arthritis.

Data Presentation

The following tables summarize the quantitative data from a study utilizing this compound-LNE in a zymosan-induced arthritis model in SKG mice.

Table 1: Efficacy of this compound-LNE on Arthritic Index

| Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 | Week 5 | Week 6 | Week 7 | Week 8 |

| Vehicle Control | 0.5 ± 0.2 | 2.1 ± 0.4 | 4.5 ± 0.6 | 6.8 ± 0.7 | 8.5 ± 0.8 | 9.1 ± 0.9 | 9.5 ± 0.9 | 9.8 ± 1.0 |

| This compound-LNE (180 mg/kg) | 0.4 ± 0.1 | 1.8 ± 0.3 | 3.5 ± 0.5 | 5.2 ± 0.6 | 6.1 ± 0.7 | 6.5 ± 0.8 | 6.8 ± 0.8 | 7.0 ± 0.9 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound-LNE on Bone Structure Parameters

| Parameter | Vehicle Control (Male) | This compound-LNE (Male) | Vehicle Control (Female) | This compound-LNE (Female) |

| Tarsus Porosity (%) | 15.2 ± 1.5 | 11.8 ± 1.2 | 18.5 ± 1.8 | 13.2 ± 1.4** |

| Tarsus Connectivity Density (mm⁻³) | 120 ± 15 | 155 ± 18 | 105 ± 12 | 145 ± 16 |

| Calcaneus Porosity (%) | 12.8 ± 1.3 | 9.5 ± 1.0* | 15.1 ± 1.6 | 10.8 ± 1.2 |

| Calcaneus Connectivity Density (mm⁻³) | 140 ± 18 | 180 ± 22* | 125 ± 15 | 170 ± 20** |

*p < 0.05, **p < 0.01 compared to respective vehicle control. Data are presented as mean ± SEM.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |

| Intravenous (i.v.) | 2 | 1220 | 0.08 | - |

| Oral (p.o.) | 10 | 211 | 0.25 | 13 |

| Subcutaneous (s.c.) | 2 | 461 | 0.25 | 83 |

Data from preclinical pharmacokinetic studies.

Experimental Protocols

Protocol 1: Administration of this compound-LNE in a Zymosan-Induced Arthritis Mouse Model

This protocol is based on a study using SKG mice, which are genetically susceptible to developing arthritis.

1. Materials:

-

This compound

-

Lipid-based nanoemulsion (LNE) vehicle

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile phosphate-buffered saline (PBS)

-

Oral gavage needles

-

SKG mice (8-10 weeks old)

2. Preparation of Reagents:

-

This compound-LNE Formulation: "LNE" refers to a lipid-based nanoemulsion, a drug delivery system used to enhance the solubility and bioavailability of lipophilic compounds like this compound. The specific composition of the LNE vehicle should be optimized for this compound. A typical LNE formulation may consist of an oil phase (e.g., medium-chain triglycerides), a surfactant (e.g., polysorbate 80), and an aqueous phase. The final concentration of this compound in the LNE should be prepared to deliver a dose of 180 mg/kg in a suitable gavage volume (e.g., 100 µL).

-

Zymosan A Suspension: Prepare a 20 mg/mL suspension of Zymosan A in sterile PBS.

3. Arthritis Induction:

-

On day 0, administer a single intraperitoneal (i.p.) injection of Zymosan A suspension at a dose of 2 mg per mouse to induce arthritis.

4. This compound-LNE Administration:

-

Beginning on day 3 post-arthritis induction, administer this compound-LNE (180 mg/kg) or the LNE vehicle control daily via oral gavage.

-

Continue daily administration for the duration of the study (e.g., 8 weeks).

5. Monitoring and Assessment:

-

Arthritic Index: Score the severity of arthritis in each paw weekly on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint deformity, 4 = maximal inflammation with ankylosis). The total arthritic index per mouse is the sum of the scores for all four paws (maximum score of 16).

-

Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Micro-computed Tomography (µCT): Analyze bone microarchitecture of the paws and other relevant bones to quantify bone erosion, porosity, and connectivity density.

Protocol 2: Suggested Protocol for this compound Administration in a Collagen-Induced Arthritis (CIA) Mouse Model

This suggested protocol is based on standard CIA induction methods and the known effective administration of this compound.

1. Materials:

-

This compound-LNE formulation (as described in Protocol 1)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.05 M acetic acid

-

DBA/1J mice (male, 8-10 weeks old)

-

Syringes and needles for immunization

2. Preparation of Reagents:

-

Collagen Solution: Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Collagen Emulsion for Primary Immunization: Emulsify the collagen solution 1:1 with CFA.

-

Collagen Emulsion for Booster Immunization: Emulsify the collagen solution 1:1 with IFA.

3. Arthritis Induction:

-

Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.

-

Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.

4. This compound-LNE Administration (Prophylactic Regimen):

-

Begin daily oral gavage of this compound-LNE (180 mg/kg) or vehicle control on day 21 (at the time of the booster immunization) and continue for the duration of the study.

5. This compound-LNE Administration (Therapeutic Regimen):

-

Monitor mice for the onset of clinical signs of arthritis (typically around day 24-28).

-

Once an arthritic score of ≥2 is observed, randomize mice into treatment groups and begin daily oral gavage of this compound-LNE (180 mg/kg) or vehicle control.

6. Monitoring and Assessment:

-

Follow the same monitoring and assessment procedures as described in Protocol 1 (Arthritic Index, Histopathology, µCT).

Mandatory Visualizations

Caption: Experimental workflow for this compound administration.

Caption: this compound signaling pathway in osteoclasts.

References

- 1. researchgate.net [researchgate.net]

- 2. The Involvement of TRP Channels in Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 4. Preclinical evaluation of ELP‐004 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of ELP-004 for Cell Culture Experiments

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

ELP-004 is a novel small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which has shown promise in preclinical studies for the treatment of inflammatory bone erosion, particularly in the context of arthritis.[1][2] It functions by preferentially interfering with osteoclast maturation driven by pro-inflammatory cytokines such as TNFα, while having minimal effects on physiological RANKL-induced osteoclastogenesis.[1][3] This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for various in vitro cell culture experiments.

Mechanism of Action Overview

This compound exerts its therapeutic effect by inhibiting TRPC channels, which are critical mediators of inflammatory bone erosion.[1] This inhibition has been shown to block the nuclear localization of Nuclear Factor of Activated T-cells (NFAT) in response to inflammatory stimuli like TNFα. The convergence of signaling pathways on NF-κB is also a key aspect of joint diseases, and understanding the impact of this compound on this pathway may be relevant.

Caption: this compound inhibits TRPC channels, blocking NFAT translocation to the nucleus.

Summary of Quantitative Data

The following table summarizes the concentrations of this compound used in various preclinical in vitro assays. This data can serve as a starting point for designing your experiments.

| Assay Type | Cell Type | Concentration Range | Reference |

| Osteoclast Differentiation | Murine Bone Marrow & Spleen Myeloid Cells (BMSMCs), Human PBMC-derived cells | 100 nM | |

| Osteoclast Differentiation | Murine Bone Marrow Monocytes | 0 - 200 µM | |

| Clastogenic Activity | Chinese Hamster Ovary (CHO) Cells | 0.008 - 2.0 mg/mL | |

| Pregnane X Receptor (PXR) Activation | PXR Reporter Cells | 0.32 - 100 µM | |

| Off-Target Binding Assays | CEREP Panel | 10 µM | |

| hERG Safety Assay | HEK293 cells | 0.5 - 100 µM |

Experimental Protocols

To determine the optimal concentration of this compound for your specific cell type and experimental question, a systematic approach is recommended. This typically involves an initial dose-response curve to assess cytotoxicity, followed by functional assays to determine the effective concentration for the desired biological effect.

Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol will help establish the concentration range of this compound that is non-toxic to the cells of interest.

Materials:

-

Cells of interest (e.g., murine bone marrow macrophages, human PBMCs, or a relevant cell line)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a wide range of concentrations based on the summary table (e.g., 0.1 nM to 200 µM).

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals form.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

-

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 2: Determining the Optimal Concentration for Inhibiting Osteoclast Differentiation

This protocol is designed to find the effective concentration of this compound for inhibiting the differentiation of osteoclasts from precursor cells.

Materials:

-

Murine bone marrow cells or human PBMCs

-

Alpha-MEM or other suitable basal medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

TNFα (Tumor Necrosis Factor-alpha) - optional, for inflammatory model

-

This compound stock solution

-

48-well or 96-well cell culture plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Microscope

Procedure:

-

Isolation and Culture of Osteoclast Precursors:

-

Isolate bone marrow cells from mice or PBMCs from human blood using standard protocols.

-

Culture the cells in complete medium containing M-CSF to generate bone marrow-derived macrophages (BMMs) or osteoclast precursors.

-

-

Osteoclast Differentiation Assay:

-

Seed the precursor cells into a multi-well plate.

-

Stimulate the cells with M-CSF and RANKL to induce osteoclast differentiation. For an inflammatory model, a low concentration of RANKL can be used in combination with TNFα.

-

Simultaneously, treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1). Include a vehicle control.

-

Culture the cells for 5-7 days, replacing the medium with fresh cytokines and this compound every 2-3 days.

-

-

TRAP Staining:

-

After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions. Osteoclasts are large, multinucleated, TRAP-positive cells.

-

-

Quantification and Analysis:

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a microscope.

-

Plot the number of osteoclasts against the concentration of this compound to determine the effective concentration for inhibiting osteoclast differentiation.

-

Caption: Workflow for assessing the effect of this compound on osteoclast differentiation.

Concluding Remarks

The optimal concentration of this compound is dependent on the cell type, experimental duration, and the specific biological endpoint being measured. It is crucial to first establish a non-toxic concentration range using a cell viability assay before proceeding to functional assays. The protocols provided herein offer a systematic approach to determining the optimal working concentration of this compound for your research needs. Based on existing literature, concentrations in the range of 100 nM to 10 µM are likely to be effective for inhibiting inflammatory osteoclastogenesis in vitro. However, empirical determination is always recommended.

References

Application Notes and Protocols for Assessing ELP-004 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELP-004 is a novel small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, demonstrating significant potential in the treatment of inflammatory bone erosion, particularly in the context of rheumatoid arthritis.[1][2] By targeting TRPC channels, this compound effectively modulates calcium signaling pathways within osteoclasts, the primary cells responsible for bone resorption.[3] This leads to a reduction in osteoclast differentiation and function, thereby preventing pathological bone loss associated with chronic inflammatory conditions.[4][5] Preclinical studies have shown that this compound can ameliorate arthritis phenotypes in mouse models.

These application notes provide a comprehensive set of protocols for assessing the in vivo efficacy of this compound in a well-established mouse model of inflammatory arthritis. The methodologies detailed below cover arthritis induction, clinical assessment, advanced imaging for bone erosion quantification, histological analysis, and measurement of key inflammatory markers.

Key Experimental Protocols

This section outlines the detailed methodologies for the in vivo assessment of this compound.

Zymosan-Induced Arthritis in SKG Mice

The SKG mouse model is a well-validated model for human rheumatoid arthritis, developing spontaneous T-cell-mediated autoimmune arthritis that can be triggered and synchronized by the administration of zymosan, a fungal cell wall component.

Materials:

-

SKG mice (8-10 weeks old)

-

Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., 20% Hydroxypropyl-β-cyclodextrin)

-

Oral gavage needles

-

Insulin syringes

Procedure:

-

Arthritis Induction:

-

On day 0, administer a single intraperitoneal (IP) injection of Zymosan A (2 mg per mouse) dissolved in sterile PBS to induce arthritis.

-

-

Animal Groups:

-

Divide mice into at least two groups:

-

Vehicle control group

-

This compound treatment group

-

-

A positive control group (e.g., methotrexate-treated) can also be included.

-

-

Drug Administration:

-

Beginning on day 3 post-induction, administer this compound or vehicle control daily via oral gavage. A typical dose used in preclinical studies is 180 mg/kg.

-

-

Monitoring:

-